molecular formula C10H21NO B13175752 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13175752
M. Wt: 171.28 g/mol
InChI Key: MYJOWQUPKOXIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule features a cyclohexanol ring system substituted with a 4,4-dimethyl group for conformational restraint and a 2-aminoethyl chain, which introduces a basic nitrogen functionality. This structure suggests potential as a versatile building block or intermediate in organic synthesis . Researchers may investigate its application in the development of novel pharmaceutical candidates, particularly as a scaffold for central nervous system (CNS) active agents or as a precursor for functionalized materials. The presence of both hydrophilic (amino, alcohol) and hydrophobic (dimethylcyclohexyl) moieties makes it a subject of study in structure-activity relationship (SAR) analyses and prodrug design. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(2)3-5-10(12,6-4-9)7-8-11/h12H,3-8,11H2,1-2H3

InChI Key

MYJOWQUPKOXIOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCN)O)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4,4-Dimethylcyclohexanol

  • Starting Material: Cyclohexanone or cyclohexene derivatives.
  • Method:
    • Hydrocarbonylation or methylation of cyclohexene to introduce methyl groups at the 4-position.
    • Hydrogenation of the resulting methylated derivatives to obtain 4,4-dimethylcyclohexanol.

Step 2: Activation of the Hydroxyl Group

  • The hydroxyl group at position 1 is activated via conversion into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.

Step 3: Nucleophilic Substitution with Ethylenediamine Derivative

  • The activated intermediate reacts with an aminoethyl nucleophile, such as ethylenediamine or aminoethyl halides, under nucleophilic substitution conditions to introduce the aminoethyl group at position 1.

Reaction Conditions:

Operation Conditions Reagents
Activation Treatment with mesyl chloride or tosyl chloride Mesyl chloride or tosyl chloride, pyridine
Nucleophilic substitution Reflux in polar aprotic solvent Ethylenediamine or aminoethyl halide

This method is supported by general organic synthesis protocols for functionalizing cyclohexanol derivatives with aminoalkyl groups.

Reductive Amination Approach

An alternative approach involves reductive amination of the corresponding ketone or aldehyde precursor:

Step 1: Synthesis of 4,4-Dimethylcyclohexanone

  • Derived from methylation of cyclohexanone or via Friedel-Crafts alkylation followed by oxidation.

Step 2: Formation of the Imine Intermediate

  • The ketone reacts with ethylenediamine or a similar primary amine to form an imine or iminium ion.

Step 3: Reduction to the Amino Alcohol

  • The imine is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the amino alcohol with the aminoethyl group attached at position 1.

Reaction Conditions:

Operation Conditions Reagents
Imine formation Reflux in ethanol or toluene Ethylenediamine
Reduction Addition of NaBH4 at low temperature Sodium borohydride

This method allows for regioselective formation of the aminoalkyl group and is well-documented in organic synthesis literature.

Catalytic Hydrogenation and Functionalization

A third method involves catalytic hydrogenation of precursor compounds followed by functionalization:

Step 1: Hydrogenation of Cyclohexene Derivatives

  • Cyclohexene derivatives with methyl groups at positions 3 and 4 are hydrogenated over a metal catalyst (e.g., Pd/C, Pt/C).

Step 2: Introduction of Amino and Hydroxyl Groups

  • The hydrogenated product undergoes selective oxidation or substitution to introduce amino and hydroxyl groups at position 1.

Step 3: Functional Group Interconversion

  • The amino group can be introduced via nucleophilic substitution with ammonia or amines, while the hydroxyl group can be introduced or preserved through controlled oxidation or reduction steps.

Summary of Key Data and Reaction Parameters

Method Typical Yield Reaction Conditions Reagents Notes
Alkylation of cyclohexanol derivatives Moderate to high Reflux, inert atmosphere, polar aprotic solvents Mesyl chloride, aminoalkyl halides Regioselective, scalable
Reductive amination Good Reflux, low temperature Ethylenediamine, NaBH4 Selective for position 1
Catalytic hydrogenation Variable 1-3 atm H2, Pd/C Hydrogen gas Requires careful control to prevent over-reduction

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-substituted derivatives

Scientific Research Applications

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound (free base) C₉H₁₉NO 143.23* 4,4-dimethyl; 2-aminoethyl Rigid cyclohexanol; primary amine
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol C₁₁H₂₃NO 185.31 4-isopropyl; 2-aminoethyl Bulkier substituent; lower solubility
1-(Aminomethyl)-3-ethylcyclohexan-1-ol C₉H₁₉NO 157.26 3-ethyl; 1-aminomethyl Shorter chain; higher logP
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C₁₀H₂₁NO 171.28 3-methyl; 1-(2-aminopropyl) Branched chain; steric hindrance

*Calculated from hydrochloride form (C₆H₁₄ClNO₃, MW 183.64) by subtracting HCl (36.46 g/mol).

Key Observations :

  • Amino Group Position: The 2-aminoethyl chain (vs. shorter aminomethyl in ) may enhance hydrogen-bonding capacity, improving interactions with biological targets.
  • Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs, critical for bioavailability .

Pharmacological and Functional Insights

  • thiazol-5-yl) and alkyl chain length significantly modulate H₃-receptor antagonist potency. For example, elongating the alkyl chain from one to three methylene groups increased antagonistic activity (pA₂ up to 8.27) .

Biological Activity

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Molecular Characteristics:

  • Molecular Formula: C10H21NO
  • Molecular Weight: 171.28 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1CCC(CC1C)(CCN)O

The presence of two methyl groups at the 4-position contributes to the compound's unique reactivity and biological interactions. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material: Cyclohexanone is methylated to introduce the two methyl groups.
  • Reductive Amination: The methylated cyclohexanone undergoes reductive amination with ethylenediamine to incorporate the aminoethyl group.
  • Catalysts and Conditions: Common catalysts include palladium on carbon (Pd/C) under mild conditions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on related compounds demonstrated potent inhibition against various cancer cell lines (Table 1).

Cell LinesInhibition Rate (30 μM)IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

These findings suggest that the compound may induce apoptosis through mechanisms such as cell cycle arrest and mitochondrial dysfunction, similar to other antitumor agents like Sunitinib .

The mechanism of action for compounds like this compound may involve:

  • Interaction with Enzymes/Receptors: The aminoethyl group can interact with active sites of enzymes or receptors, influencing their activity.
  • Induction of Apoptosis: Studies have shown that related compounds can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Pharmaceutical Research

Due to its biological activity, this compound is being explored for:

  • Drug Development: As a potential lead compound for developing new anticancer drugs.
  • Biochemical Assays: Used in studies examining enzyme interactions and pathways involved in cell signaling.

Industrial Use

In addition to its pharmaceutical applications, it may serve as a building block in organic synthesis for producing more complex molecules.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study on a related compound demonstrated significant antitumor effects across multiple cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
  • Further research is ongoing to explore structure-activity relationships (SAR) and optimize the compound for better biological performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol?

  • Methodology : The compound can be synthesized via alkylation of 4,4-dimethylcyclohexanone with a 2-aminoethyl group using reductive amination or nucleophilic substitution. For example, stannic chloride (SnCl₄) catalyzes similar cyclohexanol derivative syntheses in methylene chloride, followed by distillation under nitrogen . Purification typically involves recrystallization from ethanol or column chromatography (silica gel, eluent: dichloromethane/methanol). Confirm purity via HPLC (>99%) or GC-MS .

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify cyclohexanol ring protons (δ 1.2–1.8 ppm) and aminoethyl protons (δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₁₀H₂₁NO, theoretical 171.16 g/mol).
  • X-ray Crystallography : If crystalline, resolve spatial conformation of the dimethylcyclohexanol and aminoethyl groups .

Q. What solvents are optimal for reactions involving this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., hexane) are suitable for recrystallization. Evidence from similar cyclohexanol derivatives shows methylene chloride as effective for catalytic alkylation .

Advanced Research Questions

Q. How does the aminoethyl substituent influence pharmacological activity in receptor-binding studies?

  • Methodology : The aminoethyl group mimics endogenous amines (e.g., histamine), enabling interaction with G-protein-coupled receptors (GPCRs). In vitro assays (e.g., H3-receptor antagonism) can assess binding affinity via radioligand displacement (³H-α-methylhistamine). Structural analogs with thiazole-substituted aminoethyl groups showed pA₂ values up to 8.27, suggesting steric and electronic optimization strategies .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Methodology : Systematic SAR studies are critical. For example, in H3 antagonists, thiazole ring position (4- vs. 5-yl) caused 10-fold potency differences. Control variables via:

  • Isosteric replacements : Compare methyl vs. ethyl chain elongation.
  • Computational docking : Predict steric clashes or hydrogen-bonding variations (e.g., using PubChem’s 3D conformer data) .

Q. What analytical techniques resolve stability challenges under physiological conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH variation : Monitor degradation via HPLC in buffers (pH 3–9) at 37°C.
  • Oxidative stress : Expose to H₂O₂ or light (ICH Q1B guidelines). Safety data for similar compounds recommend inert storage (argon, –20°C) .

Q. How can computational modeling predict metabolic pathways?

  • Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites. PubChem’s canonical SMILES (C[C@]1(CCC@@HNCCN)C) provides a starting structure for metabolic simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.